![molecular formula C7H16Cl2N4 B2725042 2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride CAS No. 2378506-48-8](/img/structure/B2725042.png)
2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride
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Overview
Description
1,2,4-Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved charging a flask with substituted alkyne and substituted azide in tetrahydrofolate (THF) .Molecular Structure Analysis
The molecular structure of these compounds was confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . They showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .Physical And Chemical Properties Analysis
The IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .Scientific Research Applications
Crystal Structure Analysis
Triazole derivatives, such as those mentioned in a study by Aydın et al. (2017), have been analyzed for their crystal and electronic structures. Such analyses can reveal intermolecular interactions that are crucial for understanding the compound's physical properties and potential applications in material science (Aydın et al., 2017).
Synthesis and Spectral Analyses
Ahmed et al. (2016) explored the synthesis, spectral analysis, and structural characterization of newly synthesized 1,2,3-triazoles. These compounds were examined for their potential cytotoxicity, highlighting the role of triazole derivatives in medicinal chemistry and drug design (Ahmed et al., 2016).
Antimicrobial Activities
Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and tested them for antimicrobial activities. This research underscores the significance of triazole compounds in developing new antimicrobial agents, potentially leading to new treatments for infectious diseases (Bektaş et al., 2007).
Antioxidant Activities
Sancak et al. (2012) investigated the antioxidant properties of trisubstituted triazoles. Their findings could contribute to the development of new antioxidant agents, which are important for protecting against oxidative stress-related diseases (Sancak et al., 2012).
Mechanism of Action
Target of action
The compound “2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride” belongs to the class of triazoles. Triazoles and their derivatives have been found to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of action
The mode of action of triazoles generally involves interaction with biological targets such as enzymes or receptors, leading to changes in cellular processes. For example, some triazole derivatives have been found to exhibit neuroprotective and anti-inflammatory properties by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in cells .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. As an example, triazole-pyrimidine hybrids have been observed to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, triazole-pyrimidine hybrids have been found to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Safety and Hazards
properties
IUPAC Name |
2-(5-ethyl-4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.2ClH/c1-3-6-9-10-7(4-5-8)11(6)2;;/h3-5,8H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRWLDHBMJCXNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1C)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2378506-48-8 |
Source
|
Record name | 2-(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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